GPR34 Agonist Potency: 4-(3,4-Dimethoxyphenoxy)piperidine Exhibits 24-Fold Higher Potency than Phenyl-Linked Analog at Mouse GPR34
In a direct head-to-head comparison within the same assay system, 4-(3,4-dimethoxyphenoxy)piperidine demonstrated an EC50 of 35 nM for agonist activity at mouse GPR34 expressed in HEK293A cells, measured by alkaline phosphatase-tagged TGFα shedding after 1.5 hours [1]. In contrast, the phenyl-linked analog 4-(3,4-dimethoxyphenyl)piperidine (CAS 121278-33-9) exhibited an EC50 of 832 nM under comparable conditions (human GPR34, HEK293A cells, TGFα shedding, 1 hour) [2]. This represents an approximately 24-fold difference in potency favoring the phenoxy-containing compound.
| Evidence Dimension | GPR34 agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 35 nM (mouse GPR34) |
| Comparator Or Baseline | 4-(3,4-Dimethoxyphenyl)piperidine; EC50 = 832 nM (human GPR34) |
| Quantified Difference | ~24-fold higher potency for target compound |
| Conditions | HEK293A cells; TGFα shedding assay; 1-1.5 hour incubation |
Why This Matters
This large potency difference demonstrates that the phenoxy linker is a critical pharmacophoric element for GPR34 engagement, making the target compound the preferred tool for probing this LysoPS receptor.
- [1] BindingDB. BDBM50177130 (CHEMBL3815069). Agonist activity at mouse GPR34. EC50 = 35 nM. View Source
- [2] BindingDB. BDBM50096354 (CHEMBL3577147). Agonist activity at human GPR34. EC50 = 832 nM. View Source
